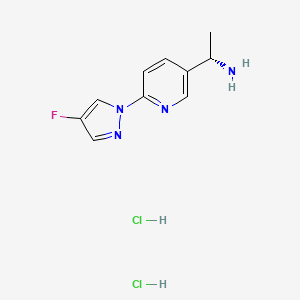

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJXYYVMNJUPEN-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a highly significant chiral amine that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] Its primary prominence in the field of medicinal chemistry stems from its role as a key building block for the potent and selective RET (Rearranged during Transfection) tyrosine kinase inhibitor, Pralsetinib.[3] Pralsetinib is an approved therapeutic for the treatment of certain types of non-small cell lung cancer and thyroid cancer.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this important intermediate, tailored for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and process development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl₂FN₄ | [5] |

| Molecular Weight | 279.14 g/mol | [5] |

| CAS Number | 1980023-97-9 | [3] |

| Appearance | Light yellow to yellow solid | [6] |

| Purity | Typically ≥98% | [7] |

| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term storage.[3][8] |

Synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine

The synthesis of this chiral amine can be approached through both traditional chemical methods and more contemporary chemoenzymatic routes. The choice of method often depends on the desired scale, purity requirements, and sustainability goals.

Retrosynthetic Analysis

A logical retrosynthetic approach to (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine involves the disconnection of the pyrazole and pyridine rings and the chiral amine moiety. This leads to key starting materials such as a substituted pyridine, 4-fluoro-1H-pyrazole, and a chiral auxiliary or an asymmetric catalyst.

References

- 1. (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride_TargetMol [targetmol.com]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C10H13Cl2FN4 | CID 138958563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine Hydrochloride Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine | CAS 1980023-96-8 | Sun-shinechem [sun-shinechem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride (CAS: 1980023-97-9): A Key Intermediate in Modern Drug Discovery

Executive Summary: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a highly valuable chiral building block in pharmaceutical synthesis. Its structure combines three critical motifs sought after in modern medicinal chemistry: a pyridine core, a fluorinated pyrazole moiety, and a stereospecific ethylamine side chain. This unique convergence makes it a key intermediate, most notably in the synthesis of the targeted anticancer drug Pralsetinib.[1][2] This guide offers a comprehensive technical overview of its chemical properties, strategic importance, state-of-the-art synthesis protocols, and analytical considerations, tailored for researchers and professionals in drug development.

The Strategic Convergence of Privileged Scaffolds

The significance of this intermediate lies in the synergistic combination of its structural components, each contributing desirable pharmacological and pharmacokinetic properties.

-

The Pyrazole Nucleus: Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Their presence in established drugs like Celecoxib underscores their therapeutic potential and versatility.[3]

-

The Pyridine Ring: Fluorine-containing pyridine derivatives are pivotal structures in contemporary drug discovery.[6] This nitrogen heterocycle is a common feature in numerous FDA-approved drugs, valued for its ability to form key hydrogen bonds with biological targets and improve aqueous solubility.[6]

-

The Role of Fluorination: The incorporation of a fluorine atom is a deliberate and strategic choice in drug design. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity, and improve pharmacokinetic profiles.[6]

The subject compound, therefore, is not merely a chemical reagent but a highly designed precursor that provides a direct and stereochemically defined route to complex drug molecules.

Physicochemical Properties and Structural Identification

Accurate identification and understanding of the compound's properties are crucial for its effective use in synthesis.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1980023-97-9 | [7][8] |

| IUPAC Name | (1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]ethanamine;dihydrochloride | [7] |

| Molecular Formula | C₁₀H₁₃Cl₂FN₄ | [7] |

| Molecular Weight | 279.14 g/mol | [7] |

| Appearance | Off-white solid powder | [9] |

| Parent Compound (Free Base) | (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine (CAS: 1980023-96-8) | [7][10] |

| Typical Purity | ≥98% |[9] |

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H13Cl2FN4 | CID 138958563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1980023-97-9 [chemicalbook.com]

- 9. (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine Hydrochloride Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]

- 10. Hubei wallison pharm pharmaceutical technology co., LTD. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

A Comprehensive Technical Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides an in-depth analysis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a key chiral intermediate in modern pharmaceutical synthesis. The document elucidates its fundamental physicochemical properties, with a primary focus on the precise determination of its molecular weight. Furthermore, it details a contemporary chemo-enzymatic synthesis protocol that highlights the industry's shift towards green and stereoselective chemistry. Comprehensive, field-proven methodologies for analytical characterization, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), are presented to ensure structural integrity and purity assessment. This guide is intended for researchers, chemists, and drug development professionals requiring a thorough technical understanding of this critical building block.

Core Physicochemical Properties

The foundational step in working with any chemical entity is to establish its fundamental properties. These data points are critical for stoichiometric calculations, analytical method development, and regulatory documentation.

Molecular Identity and Weight

The subject of this guide is the dihydrochloride salt form of the parent amine. This distinction is crucial as the salt formation significantly impacts the molecular weight and solubility.

-

Parent Compound: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine

-

Chemical Formula (Free Base): C₁₀H₁₁FN₄

-

Molecular Weight (Free Base): 206.22 g/mol [1]

-

Target Compound: this compound

Calculation of Molecular Weight:

The molecular weight of the dihydrochloride salt is calculated by adding the mass of two molar equivalents of hydrogen chloride (HCl) to the molecular weight of the free base.

-

MW of Free Base: 206.22 g/mol

-

MW of HCl: 36.46 g/mol

-

Total MW: 206.22 + (2 * 36.46) = 279.14 g/mol

This calculated value is the accepted molecular weight for the dihydrochloride salt form of the compound.[3]

Structural Representation

The chemical structure defines the compound's reactivity and its interactions with biological systems. The (S)-configuration at the chiral center is of paramount importance for its intended biological activity in subsequent active pharmaceutical ingredients (APIs).

References

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Dihydrochloride

Introduction

(S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine and its dihydrochloride salt are advanced pharmaceutical intermediates critical to the synthesis of targeted therapies.[1][2] Notably, this chiral amine serves as a key building block for Pralsetinib, a potent RET proto-oncogene inhibitor.[3] The precise installation of the (S)-stereocenter and the efficient construction of the pyrazolyl-pyridine core are paramount challenges in its synthesis.

This guide provides a detailed examination of a modern, efficient, and scalable synthetic pathway. We will dissect the strategic decisions underpinning the route, provide detailed experimental protocols for key transformations, and offer insights grounded in established chemical principles. The narrative emphasizes a chemoenzymatic approach, which represents a significant advancement over traditional methods by ensuring high enantiopurity through green and sustainable chemistry.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the molecule at its key bonds to reveal commercially available or readily synthesizable precursors. The primary disconnections are at the chiral amine and the C-N bond linking the pyridine and pyrazole rings.

-

Final Salt Formation: The target dihydrochloride salt is formed in the final step from the free amine, a standard procedure to enhance stability and solubility.

-

Chiral Amine Synthesis: The (S)-ethanamine moiety is the most critical chiral feature. A modern and highly selective approach is the asymmetric reductive amination of a ketone precursor. Bio-catalysis using an amine transaminase (ATA) enzyme offers exceptional enantioselectivity (>99% ee) and avoids the need for chiral auxiliaries or expensive metal catalysts.[3][4] This disconnection leads to the key ketone intermediate 3 .

-

Pyrazolyl-Pyridine C-N Bond: The bond between the pyridine C6 and the pyrazole N1 can be formed via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5] Disconnecting this bond reveals 1-(6-chloropyridin-3-yl)ethan-1-one (4 ) and 4-fluoro-1H-pyrazole (5 ), two key building blocks.

This retrosynthetic logic is visualized in the diagram below.

Caption: Retrosynthetic disconnection of the target molecule.

Forward Synthesis Pathway

The forward synthesis consolidates the retrosynthetic strategy into a practical, step-by-step manufacturing process. The pathway is designed for efficiency, scalability, and control over stereochemistry.

Caption: Chemoenzymatic forward synthesis pathway.

Part 1: Synthesis of Key Precursors

Synthesis of 4-Fluoro-1H-pyrazole (5)

The availability of high-purity 4-fluoro-1H-pyrazole is crucial. Several synthetic routes have been reported, with varying advantages and disadvantages.

| Route | Starting Material | Key Reagents | Advantages | Disadvantages | Source |

| A | (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde | Hydrazine | Good yield (77%) | Precursor synthesis required | [6][7] |

| B | Pyrazole | Selectfluor™ | Direct fluorination | Use of expensive fluorinating agent | [8] |

| C | Sodium Fluoroacetate | Oxalyl chloride, DMF, Hydrazine | Utilizes basic starting materials | Involves highly toxic starting material | [9] |

Protocol Example: Route A

This route provides a reliable and high-yielding synthesis.

-

Reaction Setup: To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq) in a 40% aqueous ethanol solution (V/V), add hydrazine dihydrochloride (1.0 eq).[6]

-

Cyclization: Heat the reaction mixture to 55 °C and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature. Adjust the pH to ~9 using a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil.[6][7]

Part 2: Core Synthesis

Step 1: Synthesis of 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one (3)

This step involves the coupling of the two key fragments via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the C6 position (para to the nitrogen) for nucleophilic attack by the pyrazole.

Causality & Rationale:

-

Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the 4-fluoro-1H-pyrazole, generating the nucleophilic pyrazolide anion.

-

Solvent: A polar aprotic solvent such as DMSO or DMF is ideal as it can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SNAr reaction.

-

Temperature: Elevated temperatures (e.g., 80-120 °C) are typically required to overcome the activation energy for the C-Cl bond cleavage.

Experimental Protocol:

-

Reaction Setup: To a stirred suspension of potassium carbonate (2.0 eq) in DMSO, add 4-fluoro-1H-pyrazole (5 , 1.1 eq). Stir the mixture at room temperature for 15-20 minutes to ensure formation of the potassium salt.

-

Addition: Add 1-(6-chloropyridin-3-yl)ethan-1-one (4 , 1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C and maintain for 4-8 hours, monitoring by LC-MS until the starting material is consumed.

-

Quenching & Extraction: Cool the reaction to room temperature and carefully pour it into ice-water. Extract the aqueous slurry with ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ketone 3 .

Step 2: Asymmetric Synthesis of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine (1)

This is the key stereochemistry-defining step. A chemoenzymatic approach using an amine transaminase (ATA) provides a direct, highly enantioselective route to the desired (S)-amine.[3] ATAs catalyze the transfer of an amino group from an amino donor to a ketone acceptor.[4]

Causality & Rationale:

-

Enzyme Selection: An (S)-selective ω-transaminase is chosen to deliver the amine group to the re-face of the prochiral ketone, yielding the (S)-enantiomer. Commercial ATA screening kits are available to identify the optimal enzyme.

-

Amino Donor: L-Alanine is often an excellent amino donor. The reaction co-product is pyruvate.[4]

-

Equilibrium Shift: The transamination equilibrium can be unfavorable. To drive the reaction to completion, the pyruvate co-product can be removed. This is often achieved by using a lactate dehydrogenase (LDH) and NADH cofactor regeneration system, which reduces pyruvate to lactate.[4]

-

Reaction Conditions: The reaction is performed in an aqueous buffer system at a physiologically relevant pH (e.g., pH 7.0-8.0) and a mild temperature (e.g., 25-40 °C) to ensure enzyme stability and activity.

Experimental Protocol:

-

Buffer Preparation: Prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.5).

-

Reaction Mixture: In the buffer, dissolve the ketone precursor 3 (1.0 eq), L-alanine as the amino donor (e.g., 5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).

-

Enzyme Addition: Add the selected (S)-selective amine transaminase (e.g., from a supplier like Codexis or Johnson Matthey) to the mixture. If a pyruvate removal system is used, add LDH and NADH at this stage.

-

Incubation: Stir the reaction mixture at 30 °C. The reaction progress is monitored by chiral HPLC or LC-MS to determine both conversion and enantiomeric excess (ee). Reactions typically run for 24-48 hours.

-

Work-up & Isolation: Once complete, basify the reaction mixture with NaOH to pH >10 to stop the enzyme and ensure the product is in its free base form. Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Purification: Dry the combined organic extracts, concentrate, and purify if necessary to yield the (S)-amine free base 1 with high enantiopurity (>99% ee).[3]

Step 3: Formation of Dihydrochloride Salt

The final step converts the purified (S)-amine free base into its more stable and handleable dihydrochloride salt. Both the pyridine nitrogen and the primary amine will be protonated.

Experimental Protocol:

-

Dissolution: Dissolve the purified (S)-amine free base 1 in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in IPA or dioxane (≥2.2 equivalents) dropwise with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 1-2 hours to ensure complete precipitation.

-

Isolation: Collect the solid product by filtration, wash with cold solvent (e.g., IPA or diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, this compound.

References

- 1. (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]

- 8. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 9. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Mechanism of Action of Compound X as a Putative CDK2 Inhibitor

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant challenge: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride does not correspond to a well-characterized research compound with a publicly disclosed mechanism of action. Its specific biological targets and pharmacological effects are not detailed in peer-reviewed publications or major pharmacological resources.

This suggests the compound may be a novel chemical entity, a proprietary molecule from an early-stage drug discovery program, or a tool compound with limited public documentation.

However, the structural motifs of the molecule—specifically the substituted pyrazolyl-pyridine core—are frequently encountered in medicinal chemistry and are often associated with the inhibition of specific protein kinase families. For instance, numerous compounds incorporating a pyrazole ring linked to a pyridine or pyrimidine core have been developed as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and other key enzymes involved in cell signaling.

Therefore, this guide will proceed by positing a hypothetical, yet scientifically plausible, mechanism of action for this compound, which we will refer to as "Compound X" for clarity. We will hypothesize that Compound X acts as a selective inhibitor of a key signaling kinase, for example, Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the cell cycle.

This document will serve as a detailed template and technical guide, structured as if Compound X were a confirmed CDK2 inhibitor. It will provide researchers, scientists, and drug development professionals with the conceptual framework and experimental protocols necessary to investigate such a mechanism.

Abstract

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for this compound (designated "Compound X"), a novel small molecule. Based on a structural-activity relationship (SAR) analysis of its pyrazolyl-pyridine core, we postulate that Compound X functions as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a pivotal enzyme in cell cycle progression. This document outlines the theoretical basis for this hypothesis and provides detailed, field-proven experimental protocols to validate its target engagement, delineate its effects on cellular signaling pathways, and characterize its functional consequences in cancer cell models. The methodologies described herein are designed to establish a robust, self-validating framework for confirming the compound's mechanism of action, from initial biochemical assays to in-depth cellular analysis.

Introduction: The Rationale for Investigating Compound X as a CDK2 Inhibitor

The dysregulation of the cell cycle is a hallmark of cancer. Cyclin-Dependent Kinase 2 (CDK2), when complexed with its regulatory partner Cyclin E or Cyclin A, plays a crucial role in orchestrating the G1/S phase transition and the initiation of DNA replication. Overexpression or hyperactivity of the CDK2/Cyclin E complex is frequently observed in various human cancers, making it a well-validated therapeutic target.

The chemical structure of Compound X, featuring a substituted pyrazolyl-pyridine scaffold, is reminiscent of several classes of ATP-competitive kinase inhibitors. The pyrazole ring can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a common mechanism for achieving potency and selectivity. This structural alert provides a strong rationale for prioritizing the investigation of Compound X as a potential CDK2 inhibitor.

This guide will detail the logical progression of experiments required to test this hypothesis rigorously.

Part I: Biochemical Validation of Direct Target Engagement

The foundational step in mechanism-of-action studies is to confirm direct, high-affinity binding and inhibition of the purified target enzyme.

Causality in Experimental Design

To establish Compound X as a bona fide CDK2 inhibitor, we must demonstrate two key properties:

-

Direct Binding: Does the compound physically interact with the CDK2 protein?

-

Functional Inhibition: Does this binding translate into a reduction of the enzyme's catalytic activity?

Experimental Protocols

This assay quantifies the concentration of Compound X required to inhibit 50% of CDK2's enzymatic activity.

Methodology:

-

Reagents: Recombinant human CDK2/Cyclin A complex, Histone H1 (as a substrate), ATP, Compound X (solubilized in DMSO), and a kinase assay buffer.

-

Procedure: a. Prepare a serial dilution of Compound X in DMSO, typically from 100 µM down to 1 nM. b. In a 96-well plate, combine the CDK2/Cyclin A enzyme complex with the substrate (Histone H1) in the kinase reaction buffer. c. Add the diluted Compound X to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. d. Pre-incubate for 15 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or using ADP-Glo™ technology for luminescence readout). f. Allow the reaction to proceed for 30-60 minutes at 30°C. g. Terminate the reaction. h. Quantify substrate phosphorylation using an appropriate method (e.g., phosphorimaging for radiolabeled assays or luminescence measurement).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Biochemical Profile of Compound X

| Target Kinase | IC50 (nM) | Kinase Selectivity (Fold vs. CDK2) |

|---|---|---|

| CDK2/Cyclin A | 5.2 | 1x |

| CDK1/Cyclin B | 156 | 30x |

| CDK4/Cyclin D1 | > 10,000 | > 1900x |

| JAK2 | > 10,000 | > 1900x |

SPR provides real-time, label-free measurement of binding affinity (K_D) and kinetics (k_on, k_off).

Methodology:

-

Immobilization: Covalently immobilize purified recombinant CDK2 protein onto a sensor chip surface.

-

Binding Measurement: Flow a series of concentrations of Compound X in buffer across the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of Compound X binding to the immobilized CDK2.

-

Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Part II: Cellular Mechanism of Action and Target Engagement

Confirming that Compound X inhibits CDK2 in a cellular context is a critical next step. This involves demonstrating target engagement within the cell and observing the expected downstream consequences of CDK2 inhibition.

Experimental Workflow Logic

The workflow is designed to connect the biochemical activity of Compound X to a cellular phenotype.

Caption: Logical workflow for validating cellular mechanism of action.

Key Experimental Protocols

CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Methodology:

-

Cell Treatment: Treat cultured cancer cells (e.g., MCF-7, which often have dysregulated CDK2) with Compound X or a vehicle control (DMSO).

-

Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 64°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.

-

Detection: Analyze the amount of soluble CDK2 remaining at each temperature using Western blotting.

-

Analysis: In the presence of Compound X, CDK2 should be stabilized, resulting in a shift of its melting curve to higher temperatures compared to the vehicle control.

A direct consequence of CDK2 inhibition is the reduced phosphorylation of its key substrates, such as Retinoblastoma protein (Rb) at Serine 807/811.

Methodology:

-

Cell Treatment: Treat synchronized cells with increasing concentrations of Compound X for a defined period (e.g., 6-24 hours).

-

Lysate Preparation: Harvest and lyse the cells to extract total protein.

-

SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Rb (Ser807/811) and total Rb (as a loading control).

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the p-Rb signal relative to total Rb indicates cellular inhibition of CDK2 activity.

Part III: Functional Consequences and Phenotypic Outcomes

The final step is to link the molecular mechanism to a relevant anti-cancer phenotype.

Signaling Pathway Diagram

The diagram below illustrates the central role of CDK2 in the G1/S transition and how its inhibition by Compound X leads to cell cycle arrest.

Caption: Hypothesized signaling pathway of Compound X action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Methodology:

-

Treatment: Treat cancer cells with Compound X at concentrations around its cellular IC50 for 24-48 hours.

-

Fixation & Staining: Harvest the cells, fix them in cold 70% ethanol, and stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.

-

Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). Inhibition of CDK2 is expected to cause a significant accumulation of cells in the G1 phase.

Conclusion

This guide outlines a rigorous, multi-faceted approach to elucidating the mechanism of action for this compound (Compound X), based on the scientifically-grounded hypothesis of CDK2 inhibition. By progressing from direct biochemical validation to cellular target engagement and functional phenotypic analysis, researchers can build a comprehensive and defensible understanding of the compound's biological activity. Each experimental stage is designed to be self-validating, ensuring a high degree of scientific integrity. This framework provides a robust pathway for the continued development and characterization of this and other novel kinase inhibitors.

Biological activity of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

An In-Depth Technical Guide to the Biological Activity and Characterization of the (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Scaffold

Executive Summary

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a chiral synthetic intermediate featuring a pyrazolopyridine core.[1][2][3][4][5] While this specific molecule is primarily utilized in the synthesis of more complex active pharmaceutical ingredients, its core structure is representative of a "privileged scaffold" in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[6][7][8] Molecules built from this scaffold have shown potential in targeting kinases implicated in oncology and neurodegenerative disorders.

This guide provides a comprehensive framework for the biological characterization of novel compounds derived from this core structure. Acting as a roadmap for researchers, it synthesizes established methodologies with expert insights into experimental design and data interpretation. We will postulate a plausible biological target based on structure-activity relationships within this chemical class, detail robust protocols for in vitro validation, and present a clear strategy for data analysis and visualization.

The Pyrazolopyridine Core: A Foundation for Kinase Inhibition

The pyrazolopyridine moiety is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows compounds containing this scaffold to function as ATP-competitive inhibitors, binding to the highly conserved ATP pocket within the catalytic domain of protein kinases. This class of inhibitors has proven highly successful in cancer therapy and is being actively investigated for other indications.[8]

Based on an analysis of existing kinase inhibitors, the (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine scaffold is a promising starting point for targeting non-receptor tyrosine kinases. For the purpose of this guide, we will hypothesize that a novel compound derived from this core, hereafter referred to as "CoreCompound-1" , is a potent inhibitor of Activated Cdc42-Associated Kinase 1 (ACK1), also known as TNK2.

ACK1 is a compelling therapeutic target as its aberrant activation is implicated in the progression of numerous cancers, including prostate, breast, and lung cancer.[9][10][11][12] It functions as a critical signaling node, integrating signals from receptor tyrosine kinases (RTKs) to downstream effectors like the AKT survival pathway.[9][10] Therefore, inhibiting ACK1 presents a viable strategy to disrupt tumor cell growth, proliferation, and survival.

Postulated Mechanism of Action: Inhibition of the ACK1/AKT Signaling Axis

We postulate that CoreCompound-1 binds to the ATP-binding site of ACK1, preventing the phosphorylation and subsequent activation of its downstream targets. A key substrate of ACK1 is the proto-oncogenic kinase AKT. ACK1-mediated phosphorylation of AKT at Tyrosine 176 (Tyr176) is a non-canonical activation mechanism that promotes cell survival and therapy resistance.[9]

By inhibiting ACK1, CoreCompound-1 is expected to decrease p-AKT (Tyr176) levels, leading to the suppression of the PI3K/AKT signaling cascade and ultimately inducing apoptosis in cancer cells dependent on this pathway.

In Vitro Biological Characterization Strategy

To validate the hypothesis that CoreCompound-1 is a potent and selective ACK1 inhibitor, a tiered in vitro testing strategy is essential. The following protocols provide a robust framework for this characterization.

Protocol 1: Biochemical Target Engagement & Potency Assay

Objective: To quantify the binding affinity (Ki) and inhibitory concentration (IC50) of CoreCompound-1 against recombinant human ACK1 kinase.

Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

Causality: This assay is chosen for its high-throughput capability and direct measurement of binding affinity. It relies on a fluorescently-labeled "tracer" that binds to the kinase's ATP pocket. A test compound that also binds to this pocket will displace the tracer, causing a decrease in the Förster Resonance Energy Transfer (FRET) signal. This provides a direct, sensitive readout of target engagement.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Prepare a 2X solution of recombinant GST-tagged human ACK1 kinase in Kinase Buffer.

-

Prepare a 4X solution of Alexa Fluor™ 647-labeled broad-spectrum kinase tracer in Kinase Buffer.

-

Prepare a 4X solution of Europium-anti-GST Antibody (Tb-anti-GST) in Kinase Buffer.

-

Perform a serial 1:3 dilution of CoreCompound-1 in DMSO, then dilute into Kinase Buffer to create 4X final concentrations (ranging from 100 µM to 1 nM).

-

-

Assay Plate Setup (384-well, low volume):

-

Add 2.5 µL of 4X CoreCompound-1 dilution or DMSO vehicle control to appropriate wells.

-

Add 2.5 µL of 4X tracer solution to all wells.

-

Prepare a Kinase/Antibody master mix: Combine the 2X ACK1 kinase solution and the 4X Tb-anti-GST antibody solution.

-

Add 5 µL of the Kinase/Antibody master mix to all wells to initiate the binding reaction. Final volume is 10 µL.

-

-

Incubation & Reading:

-

Seal the plate and centrifuge briefly (1000 rpm, 1 min).

-

Incubate at room temperature for 60 minutes, protected from light. This duration is critical to ensure the binding reaction reaches equilibrium.

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), such as a Tecan Spark® or similar instrument.

-

Excitation: 340 nm

-

Emission 1 (Europium): 615 nm

-

Emission 2 (Alexa Fluor 647): 665 nm

-

-

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the log concentration of CoreCompound-1.

-

Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

-

Protocol 2: Cellular Potency & Pathway Modulation Assay

Objective: To determine the potency of CoreCompound-1 in a cellular context and confirm its on-target effect by measuring the phosphorylation of ACK1's downstream substrate, AKT.

Methodology: Western Blotting for phospho-AKT (Tyr176).

Causality: While a biochemical assay confirms direct binding, a cell-based assay is crucial to demonstrate that the compound is cell-permeable and engages its target in a physiological environment. Measuring a downstream biomarker like p-AKT provides direct evidence of target modulation and functional cellular response. PC-3 cells (prostate cancer) are a suitable model as they exhibit high ACK1 expression and activity.

Step-by-Step Protocol:

-

Cell Culture & Treatment:

-

Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 2 x 106 cells in 10 cm dishes and allow them to adhere overnight.

-

Serum-starve the cells for 4 hours in serum-free medium prior to treatment. This reduces basal AKT phosphorylation, improving the signal-to-noise ratio.

-

Treat cells with increasing concentrations of CoreCompound-1 (e.g., 0, 10, 50, 100, 500, 2000 nM) for 2 hours.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific). The phosphatase inhibitors are critical to preserve the phosphorylation status of target proteins.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Quantification & Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

-

Normalize the concentration of all samples with RIPA buffer.

-

Add 4X Laemmli sample buffer to 20 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE & Western Blotting:

-

Load 20 µg of each protein sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

-

Rabbit anti-phospho-AKT (Tyr176)

-

Rabbit anti-total AKT (as a loading control)

-

Mouse anti-β-Actin (as a loading control)

-

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

-

Data Analysis:

-

Perform densitometry analysis on the bands using software like ImageJ.

-

Calculate the ratio of p-AKT to total AKT for each treatment condition.

-

Plot the normalized p-AKT/total AKT ratio against the log concentration of CoreCompound-1 to determine the cellular IC50.

-

Data Presentation and Workflow Visualization

Clear presentation of quantitative data and experimental processes is paramount for effective communication and decision-making.

Quantitative Data Summary

All potency and affinity data should be summarized in a clear, tabular format. This allows for rapid assessment and comparison.

| Parameter | CoreCompound-1 | Control Compound (e.g., (R)-9b) |

| ACK1 Binding Ki (nM) | 5.6 | 12.1 |

| ACK1 Biochemical IC50 (nM) | 15.2 | 56.0[9][11] |

| PC-3 Cellular p-AKT IC50 (nM) | 125 | < 2000[9][11] |

| Table 1: Hypothetical in vitro activity data for CoreCompound-1 compared to a known ACK1 inhibitor. |

Experimental Workflow Diagram

Visualizing the characterization cascade provides a clear overview of the logical flow from initial hypothesis to cellular validation.

Future Directions: Advancing to Preclinical Development

Positive results from this initial in vitro characterization would trigger the next phase of preclinical development. Key considerations include:

-

Selectivity Profiling: Assessing the inhibitory activity of CoreCompound-1 against a broad panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™) is critical to understand its selectivity profile and anticipate potential off-target effects.

-

Pharmacokinetics (ADME): Evaluating the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties in animal models is necessary to determine its drug-like potential, including brain penetrance if CNS indications are considered.[13][14][15][16]

-

In Vivo Efficacy Studies: If the compound demonstrates favorable pharmacokinetics, its anti-tumor efficacy would be tested in relevant xenograft models (e.g., PC-3 tumor xenografts in immunodeficient mice).

Conclusion

The this compound molecule represents a valuable chemical starting point for the development of potent and selective kinase inhibitors. By leveraging its structural similarity to the ATP adenine core, novel derivatives can be rationally designed to target key oncogenic kinases like ACK1. The comprehensive characterization workflow detailed in this guide—from direct biochemical binding assays to functional cellular pathway analysis—provides a rigorous and validated strategy to identify and advance promising lead candidates toward preclinical and, ultimately, clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C10H13Cl2FN4 | CID 138958563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride_TargetMol [targetmol.com]

- 4. (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine | C10H11FN4 | CID 122445401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN102858769A - Pyrazolopyridine kinase inhibitors - Google Patents [patents.google.com]

- 7. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] Development of novel ACK1/TNK2 inhibitors using a fragment-based approach. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

The Emergence of a Key Chiral Intermediate: A Technical Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Introduction: The Unseen Pillar of a Targeted Therapy

In the landscape of precision oncology, the development of highly selective kinase inhibitors has revolutionized treatment paradigms. Pralsetinib, a potent and selective RET (Rearranged during Transfection) kinase inhibitor, stands as a testament to this progress, offering significant clinical benefits to patients with RET-altered cancers.[1] However, the journey of such a complex therapeutic agent from laboratory to clinic is underpinned by the innovative and efficient synthesis of its core components. This technical guide delves into the discovery, history, and detailed synthesis of a critical, yet often unheralded, molecule: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. While not a therapeutic agent itself, this chiral amine is the cornerstone upon which the intricate architecture of Pralsetinib is built, and its efficient synthesis represents a significant achievement in pharmaceutical process chemistry.[2][3] This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of this key intermediate, from its conceptualization to its state-of-the-art manufacturing processes.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its handling, analysis, and application in further synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl₂FN₄ | --INVALID-LINK--[4] |

| Molecular Weight | 279.14 g/mol | --INVALID-LINK--[4] |

| Appearance | Off-white solid | --INVALID-LINK-- |

| CAS Number | 1980023-97-9 | --INVALID-LINK--[1] |

| Purity | Typically ≥98% | --INVALID-LINK-- |

A History Forged in the Pursuit of a Targeted Cancer Therapy

The history of this compound is intrinsically linked to the development of Pralsetinib. Its discovery was not a serendipitous event but rather a directed effort in medicinal chemistry to design a molecule with the precise stereochemistry required for optimal binding to the RET kinase.

The development timeline of Pralsetinib, and by extension, the necessity for this key intermediate, can be summarized as follows:

-

Early 2010s: Research into RET as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers, intensifies.

-

Mid-2010s: Blueprint Medicines initiates a drug discovery program to develop a highly selective RET inhibitor. This program leads to the identification of Pralsetinib (then known as BLU-667). The core structure of Pralsetinib, which includes the (S)-chiral amine, is established during this phase.

-

2017: The first patent application for Pralsetinib, WO2017079140A1, is published, detailing the synthesis of the compound and its intermediates, including the topic molecule. This marks the first public disclosure of a synthetic route to (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine.

-

2020: Pralsetinib receives its first FDA approval for the treatment of RET fusion-positive NSCLC, validating the therapeutic importance of the molecule and the necessity of a robust supply chain for its key chiral intermediate.[5]

-

2023: A significant advancement in the synthesis of the intermediate is published, describing a "Green One-Pot Chemo-Enzymatic Synthesis." This highlights the ongoing efforts to optimize the manufacturing process, making it more efficient and environmentally friendly.

The Synthetic Blueprint: From Precursors to a Key Chiral Amine

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired purity and stereochemistry. Two primary approaches will be detailed here: the initial patented synthesis and a more recent, optimized chemoenzymatic route.

Precursor Synthesis

The construction of the target molecule relies on two key building blocks: 4-fluoro-1H-pyrazole and a suitable pyridyl precursor, typically 1-(6-chloropyridin-3-yl)ethanone .

1. Synthesis of 4-Fluoro-1H-pyrazole:

This fluorinated heterocycle can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.

Figure 1: Synthesis of 4-Fluoro-1H-pyrazole.

2. Synthesis of 1-(6-chloropyridin-3-yl)ethanone:

This ketone serves as the electrophilic partner in the subsequent coupling reaction. Its synthesis is typically achieved from commercially available starting materials.

Route 1: The Original Patented Synthesis (Illustrative)

The initial synthesis disclosed in the Pralsetinib patent literature generally involves a nucleophilic aromatic substitution (SNAr) reaction followed by the introduction of the chiral amine.

References

Spectroscopic Characterization of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical methodologies and data interpretation critical for the structural elucidation and quality control of this compound.

Introduction

This compound is a chiral amine with the chemical formula C₁₀H₁₃Cl₂FN₄. Its structure, comprising a substituted pyridine ring linked to a fluoro-pyrazole and a chiral ethylamine side chain, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for confirming its molecular structure, purity, and stereochemistry.

The dihydrochloride salt form of this amine influences its solubility and stability, which are important considerations for sample preparation in spectroscopic analyses. The protonation of the amine groups also has a predictable effect on the chemical shifts observed in NMR spectroscopy.

Below is a diagram illustrating the chemical structure of the subject compound.

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis: Methodologies and Protocols

The following sections detail the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data. These protocols are based on standard practices for the analysis of small organic molecules and pharmaceutical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is crucial; D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to observe exchangeable protons.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

-

The workflow for NMR analysis is depicted in the following diagram:

Figure 2: A generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar and non-volatile nature.

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

For accurate mass measurements, it is crucial to use high-purity solvents and to filter the final solution to prevent clogging of the ESI source.

Instrument Parameters:

-

Ionization Mode: ESI in positive ion mode is expected to be most effective, as the amine groups are readily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Drying Gas Flow and Temperature: These parameters should be optimized to ensure efficient desolvation of the analyte ions.

The process of ESI-MS analysis is outlined below:

Figure 3: A schematic of the Electrospray Ionization Mass Spectrometry workflow.

Spectroscopic Data Interpretation

While experimental data for this specific compound is not widely published, we can predict the expected spectroscopic features based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts will be influenced by the electronic environment of the protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyrazole-H | ~8.0-8.5 | d | J(H,F) ≈ 3-5 |

| Pyrazole-H | ~7.8-8.2 | d | J(H,F) ≈ 1-2 |

| Pyridine-H | ~8.8-9.0 | d | ~2 |

| Pyridine-H | ~8.2-8.4 | dd | ~8, 2 |

| Pyridine-H | ~7.5-7.7 | d | ~8 |

| CH-NH₃⁺ | ~4.5-4.8 | q | ~7 |

| CH₃ | ~1.6-1.8 | d | ~7 |

| NH₃⁺ | Broad singlet, exchangeable | s (br) | - |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyridine-C (quaternary) | ~155-160 |

| Pyridine-CH | ~145-150 |

| Pyridine-CH | ~135-140 |

| Pyridine-C (quaternary) | ~120-125 |

| Pyridine-CH | ~110-115 |

| Pyrazole-C (C-F) | ~150-155 (d, J(C,F) ≈ 240-260 Hz) |

| Pyrazole-CH | ~130-135 |

| Pyrazole-CH | ~105-110 (d, J(C,F) ≈ 15-20 Hz) |

| CH-NH₃⁺ | ~50-55 |

| CH₃ | ~20-25 |

Predicted Mass Spectrum

In the ESI-MS spectrum, the compound is expected to be detected as the protonated molecular ion of the free base, [M+H]⁺. The dihydrochloride salt will dissociate in solution.

-

Molecular Formula of Free Base: C₁₀H₁₁FN₄

-

Exact Mass of Free Base: 206.0968

-

Expected [M+H]⁺ (monoisotopic): 207.1046

High-resolution mass spectrometry should be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition of the molecule.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR and MS techniques. While this guide provides a framework based on established principles and data from related structures, it is imperative for researchers to acquire and interpret experimental data on their specific samples to ensure identity, purity, and quality. The methodologies and expected data presented herein serve as a valuable resource for guiding the analytical workflow and validating the synthesis of this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Introduction

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a pharmaceutical intermediate with potential applications in the synthesis of bioactive molecules.[1][2] Its structural motifs, including a substituted pyrazole and a pyridine ring, are found in compounds with diverse pharmacological activities, such as kinase inhibition.[3][4][5] As a dihydrochloride salt, this compound is engineered for enhanced aqueous solubility, a critical attribute for in vitro assay development.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, solubilization, and implementation of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)ethanamine dihydrochloride in preliminary in vitro studies. The protocols outlined herein are designed to ensure experimental reproducibility and to provide a solid foundation for subsequent biological characterization.

Compound Identity and Properties

| Property | Value | Source |

| IUPAC Name | (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine dihydrochloride | [8] |

| CAS Number | 1980023-97-9 | [9] |

| Molecular Formula | C₁₀H₁₃Cl₂FN₄ | [8] |

| Molecular Weight | 279.14 g/mol | [2] |

| Appearance | Off-white solid | [10] |

| Purity | Typically ≥97% | [11] |

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] Adherence to standard laboratory safety protocols is mandatory.

Hazard Identification

| Hazard | GHS Classification | Precautionary Statement |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

Personal Protective Equipment (PPE)

-

Gloves: Nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: Standard laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid dust inhalation.

Protocol 1: Preparation of Stock Solutions

The dihydrochloride salt form of this compound suggests good aqueous solubility.[7] However, empirical determination of solubility in common solvents is a critical first step. This protocol outlines a method for preparing a high-concentration stock solution, which is essential for serial dilutions in subsequent assays.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Materials

-

This compound powder

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or cryovials

-

0.22 µm syringe filter

Step-by-Step Method

-

Compound Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes. This minimizes water condensation on the hygroscopic powder.

-

Weighing: Tare a suitable microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of the compound. For initial stock solutions, a target concentration of 10 mM is recommended.

-

Solubilization:

-

Primary Recommendation (Aqueous): Given its dihydrochloride salt form, sterile water is the preferred solvent. Add the calculated volume of sterile water to achieve the target concentration.

-

Alternative (Organic): If complete solubility in water is not achieved, anhydrous DMSO can be used.[12]

-

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

-

Quality Control: Visually inspect the solution against a dark background to ensure complete dissolution and the absence of any precipitate.

-

Sterilization: For use in cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[12] Store the aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Dilutions for In Vitro Assays

This protocol describes the preparation of serial dilutions from the stock solution for use in typical 96-well or 384-well plate-based assays.

Workflow for Preparing Working Dilutions

Caption: Serial dilution workflow for in vitro screening.

Materials

-

10 mM stock solution of the compound

-

Appropriate assay buffer or cell culture medium

-

Sterile pipette tips

-

96-well or 384-well plates

Step-by-Step Method

-

Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw at room temperature.

-

Intermediate Dilution: Prepare an intermediate dilution from the stock solution in the appropriate assay buffer or cell culture medium. For example, to achieve a top screening concentration of 100 µM, dilute the 10 mM stock 1:100.

-

Serial Dilutions: Perform serial dilutions (e.g., 1:3 or 1:10 dilutions) across a 96-well plate to generate a dose-response curve.

-

Final Assay Concentration: Add the diluted compound to the final assay plate containing cells or the enzymatic reaction. Ensure the final concentration of the solvent (e.g., DMSO) is kept constant across all wells and is below the tolerance level of the assay system (typically <0.5% for cell-based assays).[12]

Considerations for Assay Design

Given that this compound is a pharmaceutical intermediate, its biological activity is not well-characterized.[1][2] A logical first step is to screen it in broad panels to identify potential targets.

-

Kinase Profiling: The pyrazole and pyridine moieties are common in kinase inhibitors.[3][4] Screening against a panel of kinases (e.g., receptor tyrosine kinases, cyclin-dependent kinases) could reveal potential activity.

-

Cell Viability/Cytotoxicity Assays: Initial assessment in various cancer cell lines can determine if the compound has anti-proliferative effects. Standard assays like MTT, MTS, or CellTiter-Glo® are suitable.

-

Target-Based Screening: If this intermediate is intended for the synthesis of a specific class of inhibitors (e.g., for viral proteins), it should be tested in relevant target-based assays.[10]

Conclusion

This compound is a versatile chemical building block. While its intrinsic biological activity is not yet defined, the protocols detailed in this guide provide a robust starting point for its characterization in an in vitro research setting. Adherence to these guidelines for safe handling, proper solubilization, and methodical assay preparation will ensure the generation of reliable and reproducible data, paving the way for potential discoveries in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride_TargetMol [targetmol.com]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C10H13Cl2FN4 | CID 138958563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine Hydrochloride Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]

- 11. (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-am… [cymitquimica.com]

- 12. captivatebio.com [captivatebio.com]

Application Notes and Protocols: The Role of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride in the Development of the Targeted Cancer Therapy, Pralsetinib

For research use only. Not for use in diagnostic procedures.

Introduction

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a critical chiral intermediate in the synthesis of Pralsetinib (tradename Gavreto), a potent and selective inhibitor of the rearranged during transfection (RET) proto-oncogene.[1][2][3][4] While the dihydrochloride compound itself is not directly used in cancer research applications, its significance lies in its role as a building block for a clinically approved targeted therapy.[2] This document will provide an in-depth guide on the ultimate application of this intermediate: the mechanism of action, and preclinical and clinical research applications of Pralsetinib in oncology.

Pralsetinib is a precision medicine designed to target cancers harboring RET gene alterations, such as fusions and mutations.[5][6] These alterations are oncogenic drivers in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[5][7] Pralsetinib received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2020 for the treatment of adults with metastatic RET fusion-positive NSCLC.[5][8][9]

Mechanism of Action of Pralsetinib

Pralsetinib functions as a tyrosine kinase inhibitor (TKI) that selectively targets the RET receptor tyrosine kinase.[5][6] In normal physiology, the RET signaling pathway is crucial for cell growth, differentiation, and survival.[6] However, specific genetic alterations can lead to the constitutive activation of the RET kinase, resulting in uncontrolled cell proliferation and tumor growth.[5][6]

Pralsetinib binds to the ATP-binding site within the RET kinase domain, effectively blocking its enzymatic activity.[6] This inhibition disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are essential for cancer cell survival and proliferation.[6][10] The outcome is cell cycle arrest and apoptosis in cancer cells with RET alterations.[5] A key advantage of Pralsetinib is its high selectivity for RET over other kinases like VEGFR2, FGFR2, and JAK2, which is believed to contribute to a more favorable safety profile compared to multi-kinase inhibitors.[6][11][12]

Caption: Pralsetinib inhibits the mutated RET receptor, blocking downstream signaling and leading to cancer cell death.

Applications of Pralsetinib in Cancer Research

Pralsetinib is a valuable tool for both in vitro and in vivo cancer research, particularly for studying RET-driven malignancies.

In Vitro Research Applications

Pralsetinib can be used to:

-

Investigate the cellular and molecular effects of RET inhibition in cancer cell lines with known RET fusions or mutations.

-

Determine the IC50 values in various cancer cell lines to assess its potency and selectivity.

-

Study mechanisms of acquired resistance to RET inhibitors.

Protocol: Determining the IC50 of Pralsetinib in RET-Fusion Positive Cancer Cell Lines

This protocol outlines a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of Pralsetinib.

1. Materials and Reagents:

-

RET fusion-positive cancer cell line (e.g., a cell line with a KIF5B-RET or CCDC6-RET fusion).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

Pralsetinib stock solution (dissolved in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Plate reader capable of measuring luminescence.

2. Experimental Workflow:

Caption: Workflow for determining the IC50 of Pralsetinib in cancer cell lines.

3. Step-by-Step Procedure:

-

Cell Seeding: Seed the RET-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare a series of Pralsetinib dilutions in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Treatment: Remove the existing medium from the cells and add the Pralsetinib dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Pralsetinib concentration. Use a non-linear regression model to determine the IC50 value.

In Vivo Research Applications

In animal models, Pralsetinib can be used to:

-

Evaluate the anti-tumor efficacy in xenograft or patient-derived xenograft (PDX) models of RET-altered cancers.

-

Assess the pharmacokinetic and pharmacodynamic properties of the drug.

-

Investigate the in vivo mechanisms of action and resistance.

Clinical Research and Efficacy

The clinical development of Pralsetinib has been primarily centered around the ARROW trial, a multi-cohort, open-label, phase 1/2 study.[8][13]

ARROW Clinical Trial

The ARROW trial evaluated the efficacy and safety of Pralsetinib in patients with RET fusion-positive NSCLC, RET-mutant MTC, and other RET-altered solid tumors.[8][13] The recommended dose established was 400 mg once daily.[13]

Efficacy in RET Fusion-Positive NSCLC

The approval of Pralsetinib for metastatic RET fusion-positive NSCLC was based on data from the ARROW trial.[8][9]

| Patient Cohort | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate |

| Previously treated with platinum-based chemotherapy | 87 | 57% | 5.7% |

| Treatment-naïve | 27 | 70% | 11% |

| Data from the ARROW trial as of the FDA approval.[8][9] |

Efficacy in RET-Altered Thyroid Cancer

Pralsetinib has also demonstrated significant clinical activity in patients with RET-mutant MTC and RET fusion-positive thyroid cancer.[12][14] The ARROW trial showed high response rates in these patient populations, leading to its approval for these indications.[14]

Efficacy in Other RET Fusion-Positive Solid Tumors

The ARROW trial also included a cohort of patients with various other solid tumors harboring RET fusions.[7] Responses were observed across multiple tumor types, suggesting a tumor-agnostic potential for Pralsetinib in RET-driven cancers.[15]

Conclusion

This compound is a vital intermediate for the synthesis of Pralsetinib, a highly selective and potent RET inhibitor. Pralsetinib has emerged as a significant advancement in precision oncology, offering a targeted therapeutic option for patients with RET-altered cancers. The research applications and clinical data for Pralsetinib underscore the importance of its precursor in enabling the development of this life-saving medication.

References

- 1. Cas No. 1980023-97-9, this compound - Buy Cas No. 1980023-97-9, Pralsetinib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. What is Pralsetinib used for? [synapse.patsnap.com]

- 6. What is the mechanism of Pralsetinib? [synapse.patsnap.com]

- 7. targetedonc.com [targetedonc.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. fda.gov [fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Clinical Review - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride for pralsetinib synthesis

Application Notes & Protocols

Topic: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride for Pralsetinib Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralsetinib (GAVRETO™) is a highly selective, potent, oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, critical in the treatment of certain metastatic non-small cell lung cancers (NSCLC) and thyroid cancers harboring RET gene alterations.[1][2][3] The efficacy and stereoselectivity of Pralsetinib are intrinsically linked to the chirality of its key building blocks. This document provides a detailed technical guide on the synthesis and application of a pivotal chiral intermediate, (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, and its stable dihydrochloride salt form.[4] We will explore a modern, chemoenzymatic approach that offers high enantioselectivity and aligns with green chemistry principles, providing a robust and scalable pathway for the synthesis of this crucial pharmaceutical intermediate.[5][6]

Introduction: The Strategic Importance of the Chiral Amine Intermediate